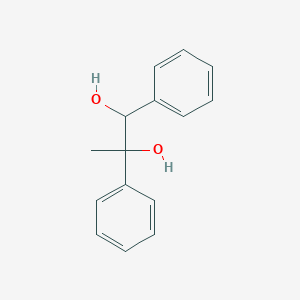

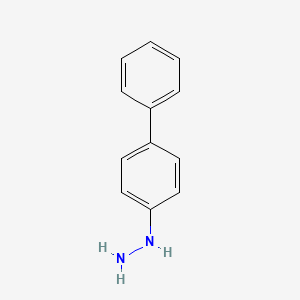

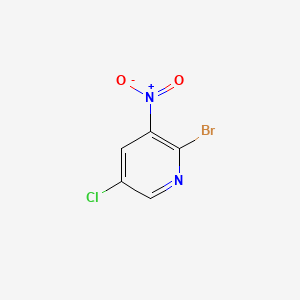

![molecular formula C10H15NS B1267174 2-[Benzyl(methyl)amino]ethane-1-thiol CAS No. 38025-52-4](/img/structure/B1267174.png)

2-[Benzyl(methyl)amino]ethane-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions, including nucleophilic substitutions and additions to double bonds. For instance, the addition of thiols to double bonds of certain compounds proceeds quantitatively, demonstrating the potential methods that could be applied to synthesize 2-[Benzyl(methyl)amino]ethane-1-thiol or related structures (Kozhushkov, Brandl, & de Meijere, 1998).

Molecular Structure Analysis

Molecular structure determinations, such as X-ray diffraction, NMR, and FT-IR spectroscopy, are crucial in understanding the geometric and electronic configuration of the molecule. These techniques provide insights into bond lengths, angles, and the overall 3D arrangement of atoms in the molecule, which are essential for predicting its reactivity and interactions with other molecules. Studies on similar compounds offer a glimpse into these analytical approaches (Inkaya, 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-[Benzyl(methyl)amino]ethane-1-thiol often involve transformations of the thiol group, such as oxidations, reductions, and formations of disulfides. The presence of the benzyl and amino groups further diversifies the possible reactions, including N-alkylation, acylation, and the formation of complexes with metals. These reactions are pivotal in modifying the compound for various applications (Jiang, Li, Zhou, & Zeng, 2018).

Applications De Recherche Scientifique

1. Synthesis of Enantiopure Benzylic Thioethers

- Application : A study by Jiang, Li, Zhou, & Zeng (2018) highlights the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. The process effectively utilizes various benzylic amines, including those with a benzylamine moiety, demonstrating the utility of this compound in stereoselective synthesis.

2. Thiol Addition to Double Bonds

- Application : Research by Kozhushkov, Brandl, & de Meijere (1998) shows the quantitative addition of thiols to double bonds in certain compounds, preserving the structure of three-membered rings. This study Kozhushkov et al., 1998 indicates the potential of thiols, including benzyl(methyl)amino ethane-1-thiols, in organic reactions preserving cyclic structures.

3. Photoinitiators in Photopolymerization

- Application : Wu et al. (2017) designed and synthesized thioxanthone based acrylated photoinitiators, demonstrating their effectiveness in one-component visible light photoinitiators for free radical polymerization. Their research Wu et al., 2017 illustrates the use of benzyl(methyl)amino ethane-1-thiol derivatives in developing low migration, high-performance photopolymerization systems, especially relevant in food packaging and biomedical fields.

4. Bioconjugation and Functionalization of Biomacromolecules

- Application : Watanabe & Ohshima (2018) investigated the benzylic substitution of 3-indolyl(hydroxyl)acetate derivatives with thiols, specifically in the presence of amino, carboxy, and phosphate groups under nearly physiological conditions. This study Watanabe & Ohshima, 2018 demonstrates the potential of 2-[Benzyl(methyl)amino]ethane-1-thiol in bioconjugation, allowing for the functionalization of proteins without affecting their bioactivity.

Propriétés

IUPAC Name |

2-[benzyl(methyl)amino]ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKAPXRGFLJFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCS)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304437 |

Source

|

| Record name | 2-[Benzyl(methyl)amino]ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(methyl)amino]ethane-1-thiol | |

CAS RN |

38025-52-4 |

Source

|

| Record name | NSC165790 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[Benzyl(methyl)amino]ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

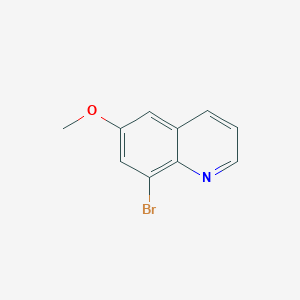

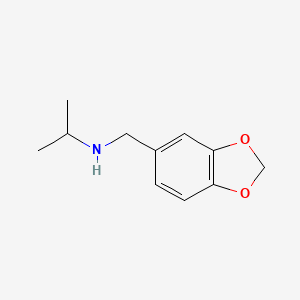

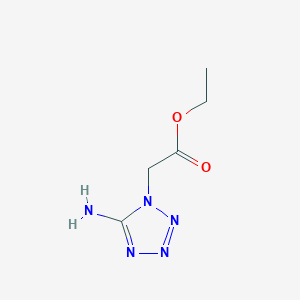

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)